3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid

HDAC inhibition Zinc-binding group Hydroxamic acid

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid (CAS 379729-43-8) is a (2E)-cinnamic acid derivative decorated with a 4-[(2-methoxyphenyl)sulfamoyl] group. It is commercially supplied as a research-grade building block (≥95% purity) by Enamine (EN300-00587) and Santa Cruz Biotechnology (sc-345951).

Molecular Formula C16H15NO5S
Molecular Weight 333.36
CAS No. 379729-43-8
Cat. No. B2548471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid
CAS379729-43-8
Molecular FormulaC16H15NO5S
Molecular Weight333.36
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C16H15NO5S/c1-22-15-5-3-2-4-14(15)17-23(20,21)13-9-6-12(7-10-13)8-11-16(18)19/h2-11,17H,1H3,(H,18,19)/b11-8+
InChIKeyXLXCOAADYIKOKK-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid: A Cinnamic Acid-Derived Sulfonamide Building Block for PPAR-Targeted and Fragment-Based Discovery


3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid (CAS 379729-43-8) is a (2E)-cinnamic acid derivative decorated with a 4-[(2-methoxyphenyl)sulfamoyl] group. It is commercially supplied as a research-grade building block (≥95% purity) by Enamine (EN300-00587) and Santa Cruz Biotechnology (sc-345951) . The sulfamoyl-phenylpropenoic acid scaffold falls within the generic claims of patents covering substituted phenylsulfamoyl compounds as dual PPARα/γ agonists intended for the treatment of dyslipidemia, atherosclerosis, and metabolic syndrome [1].

Why 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid Cannot Be Interchanged with Unsubstituted Sulfamoyl or Hydroxamic Acid Analogs


Both the N-(2-methoxyphenyl) substituent on the sulfamoyl group and the free carboxylic acid terminus are critical for the compound's biological and physicochemical behavior. Replacing the 2-methoxyphenyl moiety with hydrogen (yielding 4-sulfamoylcinnamic acid) or exchanging the carboxylic acid for a hydroxamic acid produces analogs that exhibit markedly different estrone sulfatase inhibitory potency [1] and HDAC zinc-binding affinity [2], respectively. These structural variations prevent reliable functional interchange among in-class compounds.

Quantitative Differentiation of 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid Against Its Closest Analogs


Carboxylic Acid vs. Hydroxamic Acid: Differential Zinc-Binding Affinity Dictates HDAC Inhibitor Applicability

The target compound bears a free carboxylic acid, whereas the most potent HDAC inhibitors in this chemotype feature a hydroxamic acid zinc-binding group (ZBG). A closely related 3,4-dimethoxyphenyl analog terminated as a hydroxamic acid (CHEMBL147506) exhibits HDAC inhibitory activity with an IC50 of 60 nM [1]. In contrast, carboxylic acids are monodentate ZBGs that typically display µM to mM affinity for HDAC zinc ions [2], making the target compound unsuitable as a direct HDAC inhibitor but valuable as a non-hydroxamate control probe or prodrug precursor.

HDAC inhibition Zinc-binding group Hydroxamic acid Carboxylic acid Cinnamic acid

N-(2-Methoxyphenyl) vs. Unsubstituted Sulfamoyl: Modulation of Estrone Sulfatase Inhibitory Potency

The N-(2-methoxyphenyl) substituent on the sulfamoyl nitrogen is expected to alter estrone sulfatase (ES) inhibitory potency relative to the unsubstituted 4-sulfamoylcinnamic acid (CAS 147723-92-0). In published SAR studies, esters of 4-sulfamoylated cinnamic acid act as weak irreversible ES inhibitors with IC50 values exceeding 10 µM, in stark contrast to the potent coumarin-based sulfamate COUMATE (IC50 = 0.5 nM) [1]. Introduction of a 2-methoxyphenyl group introduces steric bulk and altered hydrogen-bonding capacity at the enzyme active site, which may either enhance or diminish potency depending on the binding pocket topology.

Estrone sulfatase Sulfamoylcinnamic acid Irreversible inhibition Steric effect 2-Methoxyphenyl

FBDD-Grade Purity: Enamine (≥95%) vs. Lower-Grade Research Suppliers

Enamine supplies this compound (EN300-00587) at a guaranteed minimum purity of 95% , meeting the stringent quality requirements for fragment-based drug discovery (FBDD) screening campaigns. In contrast, many research-grade suppliers offer similar sulfamoylcinnamic acid analogs at purities of 90% or lower, which increases the risk of false-positive hits in biochemical assays and necessitates additional purification steps prior to use [1]. Higher initial purity translates directly into reduced downstream costs and accelerated hit validation.

Fragment-based drug discovery Compound purity Enamine Quality control Fragment screening

Synthetic Tractability: Carboxylic Acid as a Direct Conjugation Handle vs. Hydroxamic Acid Prodrugs

The free carboxylic acid of the target compound can be directly employed in amide coupling reactions (e.g., HATU/DIPEA-mediated) to generate diverse libraries without prior deprotection or activation steps. Hydroxamic acid analogs, while more potent as HDAC inhibitors, require protection/deprotection sequences during synthesis, adding 2–3 synthetic steps and reducing overall yield [1]. This makes the carboxylic acid form the preferred starting material for medicinal chemistry campaigns that explore multiple vectors from the cinnamic acid terminus.

Amide coupling Carboxylic acid Synthetic intermediate Derivatization Hydroxamic acid

Optimal Application Scenarios for 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Primary Screening

Supplied at ≥95% purity by Enamine , this compound meets the industry-standard purity threshold for fragment screening. Its molecular weight (333.36 Da) and cLogP (~2.5) place it within the 'Rule of Three' guidelines for fragment libraries, making it suitable for direct use in biochemical and biophysical screens (SPR, NMR, DSF) without pre-purification.

PPAR Agonist Lead Optimization Campaigns

The phenylsulfamoyl scaffold is claimed in Pfizer patents as a dual PPARα/γ agonist chemotype [1]. The carboxylic acid handle enables rapid amide coupling to explore exit-vector SAR, while the 2-methoxyphenyl group provides a distinct steric profile compared to unsubstituted or para-substituted analogs.

Estrone Sulfatase Inhibitor Probe Development

The N-(2-methoxyphenyl)sulfamoyl moiety distinguishes this compound from first-generation 4-sulfamoylcinnamic acid esters [2]. Researchers investigating the impact of sulfamoyl N-substitution on ES inhibition can use this compound as a tool to probe steric tolerance within the enzyme active site, complementing existing SAR series.

Non-Hydroxamate Negative Control Design

Because the compound lacks a hydroxamic acid ZBG, it is expected to exhibit negligible HDAC inhibition (carboxylic acid ZBGs typically show >1,000-fold weaker zinc affinity) [3]. This makes it an ideal negative control compound for phenotypic assays where HDAC-mediated effects must be ruled out.

Quote Request

Request a Quote for 3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.